An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Laurate
An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying sorbitan (B8754009) laurate, a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. The document details both chemical and enzymatic synthesis routes, offering insights into reaction conditions and achievable outcomes. Furthermore, it presents established purification protocols designed to remove impurities and enhance the quality of the final product. Quantitative data is summarized in comparative tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Synthesis of Sorbitan Laurate
Sorbitan laurate is commercially produced through the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with lauric acid.[1][2] This can be achieved through chemical catalysis at elevated temperatures or via enzymatic processes under milder conditions.
Chemical Synthesis
The predominant industrial method for sorbitan laurate synthesis is a two-step chemical process. The first step involves the acid-catalyzed dehydration of sorbitol to form a mixture of its cyclic anhydrides, primarily sorbitans.[3] This is followed by the base-catalyzed esterification of the resulting anhydro sorbitol with lauric acid.[3][4]
Step 1: Acid-Catalyzed Anhydrization of Sorbitol
Sorbitol is heated in the presence of an acid catalyst, such as sulfuric or phosphoric acid, under reduced pressure to facilitate the removal of water and promote intramolecular cyclization to form sorbitans.[3][4]
Step 2: Base-Catalyzed Esterification
The resulting anhydro sorbitol mixture is then reacted with lauric acid in the presence of an alkaline catalyst, like sodium hydroxide (B78521).[3][5] The reaction is typically carried out at temperatures ranging from 180°C to 215°C.[3] Temperatures above 215°C are generally avoided as they can lead to undesirable color formation in the final product.[3]
A summary of typical reaction parameters for the chemical synthesis of sorbitan monolaurate is presented in Table 1.
Table 1: Typical Reaction Parameters for Chemical Synthesis of Sorbitan Monolaurate
| Parameter | Value/Range | Source |
| Anhydrization Catalyst | Sulfuric Acid / Phosphoric Acid | [3][4] |
| Esterification Catalyst | Sodium Hydroxide | [3] |
| Esterification Temperature | 180°C - 215°C | [3] |
| Preferred Temperature Range | 190°C - 210°C | [3] |
| Molar Ratio (Lauric Acid:Sorbitol) | ~1.1 : 1 | [3] |
| Reaction Time | 2.5 - 5.0 hours | [3] |
The following diagram illustrates the chemical synthesis pathway.
Enzymatic Synthesis
Enzymatic synthesis offers a more sustainable and selective alternative to chemical methods, operating under milder reaction conditions which can minimize byproduct formation and coloration.[6] Lipases are commonly employed as biocatalysts for the esterification reaction. A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435).[6][7]
The reaction typically involves the esterification of sorbitol with an acyl donor, such as vinyl laurate, in an organic solvent to facilitate substrate solubility.[6][7] The use of vinyl esters as acyl donors makes the reaction irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde, driving the reaction equilibrium towards product formation.[6]
Key parameters for the enzymatic synthesis of sorbityl laurate are summarized in Table 2.
Table 2: Optimized Parameters for Enzymatic Synthesis of Sorbityl Laurate
| Parameter | Value | Source |
| Enzyme | Novozym 435 (immobilized lipase B from Candida antarctica) | [6][7] |
| Solvent | 2-methyl-2-butanol (B152257) (2M2B) | [6][7] |
| Sorbitol Concentration | 0.25 M | [7] |
| Vinyl Laurate Concentration | 0.75 M | [7] |
| Enzyme Concentration | 20 g/L | [7] |
| Temperature | 50°C - 90°C | [6][7] |
| Stirring Speed | 200 - 1000 rpm | [6] |
The workflow for the enzymatic synthesis and subsequent enzyme recycling is depicted in the diagram below.
Purification of Sorbitan Laurate
Crude sorbitan laurate from synthesis contains various impurities, including unreacted polyols (sorbitol, sorbitans, isosorbide), free fatty acids, and residual catalyst.[8] Purification is essential to meet the quality standards required for its intended applications.
Solvent Extraction for Polyol Removal
A common method for removing polyol impurities is solvent extraction.[8] This process involves dissolving the crude sorbitan ester in a mixture of a hydrocarbon and a polar organic solvent, followed by washing with an aqueous metal halide salt solution.[8] The polyols preferentially partition into the aqueous phase, which is then separated.
The efficiency of this purification method is demonstrated by the reduction in total polyol content, as shown in Table 3.
Table 3: Reduction of Polyol Impurities in Sorbitan Monolaurate via Solvent Extraction
| Washing Solution (10% wt. aq.) | Solvent System (1:1) | Separation Time | Total Polyol Reduction (%) | Source |
| Deionized Water | Isopropanol (B130326) / Toluene | 18 hours | 12.5 | [8] |
| Sodium Chloride (NaCl) | Isopropanol / Toluene | 10 minutes | 25.0 | [8] |
| Calcium Chloride (CaCl₂) | Isopropanol / Toluene | 8 minutes | 25.0 | [8] |
| Sodium Sulfate (B86663) (Na₂SO₄) | Isopropanol / Toluene | 2 minutes | 25.0 | [8] |
| Sodium Sulfate (Na₂SO₄) | Isopropanol / Hexane (B92381) | 8 minutes | 25.0 | [8] |
Data derived from gas chromatography analysis of washed vs. unwashed sorbitan monolaurate.[8]
The general workflow for this purification technique is outlined below.
Adsorption
Another purification method involves the use of adsorbents, such as hydrated amorphous silica (B1680970), to remove polyol impurities from a solution of sorbitan esters.[9] The silica selectively adsorbs the polyols, and the purified sorbitan ester solution is then recovered by filtration.[9]
Saponification and Acidification (for Analysis and Fatty Acid Recovery)
While not a direct purification method for sorbitan laurate itself, saponification is a crucial analytical technique to determine the fatty acid and polyol content of the product.[10] The process involves refluxing the ester with an alcoholic potassium hydroxide solution.[10] After saponification, the alcohol is evaporated, and the resulting soap solution is neutralized and then acidified with a strong acid like sulfuric acid to liberate the free fatty acids.[10] The fatty acids can be separated, and the polyols can be recovered from the aqueous layer for analysis.[10]
Experimental Protocols
Protocol for Chemical Synthesis of Sorbitan Monolaurate
Adapted from US Patent 4,297,290.[3]
-
Anhydrization of Sorbitol: a. Charge a reaction vessel with sorbitol and an acid catalyst (e.g., sulfuric acid). b. Heat the mixture under reduced pressure to a temperature sufficient to cause intramolecular dehydration, yielding anhydro sorbitol. Monitor the reaction progress by measuring the hydroxyl number of the mixture. For sorbitan monolaurate synthesis, a target hydroxyl number is between 1150 and 1250.
-
Esterification: a. To the vessel containing the anhydro sorbitol, add lauric acid (in a molar ratio of approximately 1.1:1 to the initial sorbitol), an alkaline catalyst (e.g., sodium hydroxide, not exceeding 1% of the product weight), and optionally, activated carbon as a decolorizing agent. b. Heat the agitated mixture under an inert nitrogen atmosphere to a temperature between 190°C and 210°C. c. Maintain the reaction temperature for 2.5 to 5 hours until the desired esterification is achieved, as determined by monitoring the acid value and saponification number of the product. d. Cool the reaction mixture. If necessary, neutralize the catalyst with an acid such as phosphoric acid. e. Filter the product, using a filter aid like diatomaceous earth if needed, to remove the catalyst residue and activated carbon.
Protocol for Enzymatic Synthesis of Sorbityl Laurate
Adapted from "Intensification of Enzymatic Sorbityl Laurate Production..."[6][7]
-
Reaction Setup: a. In a 10 mL reaction tube, add 3 mL of 2-methyl-2-butanol (2M2B). b. Add sorbitol to a final concentration of 0.25 M and vinyl laurate to a final concentration of 0.75 M. c. Add 60 mg of Novozym 435 (20 g/L).
-
Reaction: a. Place the sealed tube in a microwave reactor or a conventional heating system equipped with magnetic stirring. b. Set the temperature to 50°C (or up to 90°C) and stir at a constant speed (e.g., 400 rpm). c. Allow the reaction to proceed for the desired time (e.g., 90 minutes for enzyme recycling studies, or up to 8 hours for high conversion). d. Monitor product formation using a suitable analytical method, such as HPLC-ELSD.
-
Enzyme Recycling: a. After the reaction (e.g., 90 minutes), centrifuge the mixture and discard the supernatant containing the product. b. Wash the immobilized enzyme by adding 3 mL of warm (75°C) 2M2B, vortexing for 30 seconds, and decanting the solvent. Repeat this washing step two more times. c. The washed enzyme is ready to be reused by adding fresh substrates and solvent.
Protocol for Purification of Sorbitan Monolaurate by Solvent Extraction
Adapted from US Patent 5,306,831.[8]
-
Dissolution: a. Dissolve crude sorbitan monolaurate in a solvent mixture. For example, mix 50 mL of crude sorbitan monolaurate with 50 mL of isopropanol and 50 mL of hexane until a homogeneous solution is formed.
-
Washing: a. Transfer the solution to a 250 mL separatory funnel. b. Add 50 mL of a 10% (w/w) aqueous sodium sulfate solution. c. Stopper the funnel and shake vigorously.
-
Phase Separation: a. Place the funnel in a ring stand and allow the layers to separate. With the specified solvent and salt solution, separation should be complete within approximately 8 minutes. b. Drain the lower aqueous phase containing the polyol impurities.
-
Recovery: a. Collect the upper organic phase. b. Remove the solvents (hexane and isopropanol) using a rotary evaporator or distillation to yield the purified sorbitan monolaurate. c. Analyze the recovered product by gas chromatography to confirm the reduction in polyol content compared to the unwashed starting material.
References
- 1. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]
- 2. Sorbitan Laurate (Explained + Products) [incidecoder.com]
- 3. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 4. CN1250683A - Process for synthesizing span 20 or anhydrous sorbitol monolaurate as surfactant - Google Patents [patents.google.com]
- 5. iiis.org [iiis.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]
- 9. CA2305197A1 - Process for removing polysorbitols from sorbitan esters - Google Patents [patents.google.com]
- 10. fao.org [fao.org]
